

Application Notes: Modulation of STING Signaling in Mouse Models of Inflammation

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Compound of Interest

Compound Name: *STING modulator-3*

Cat. No.: *B12405366*

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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[1][2] Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, playing a key role in orchestrating an immune response.[3][4][5] Dysregulation of the STING pathway has been implicated in a variety of inflammatory and autoimmune diseases, making it a promising therapeutic target.[1][6] This document provides a detailed protocol for evaluating a STING modulator in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation. While the specific molecule "**STING modulator-3**" is identified as a STING inhibitor[7], this protocol is designed to be adaptable for both STING agonists and inhibitors to assess their impact on inflammatory responses.

The cGAS-STING Signaling Pathway

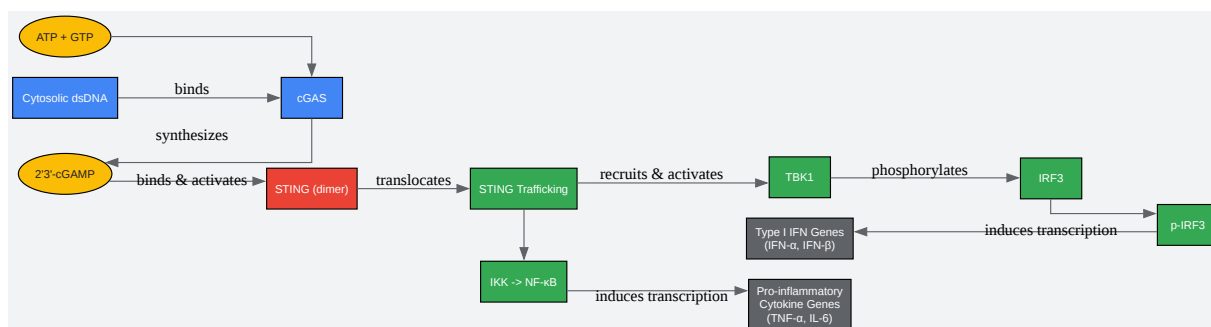
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[4] The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][8][9] cGAMP then binds to the STING protein, which is an adaptor protein located on the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5][8] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn

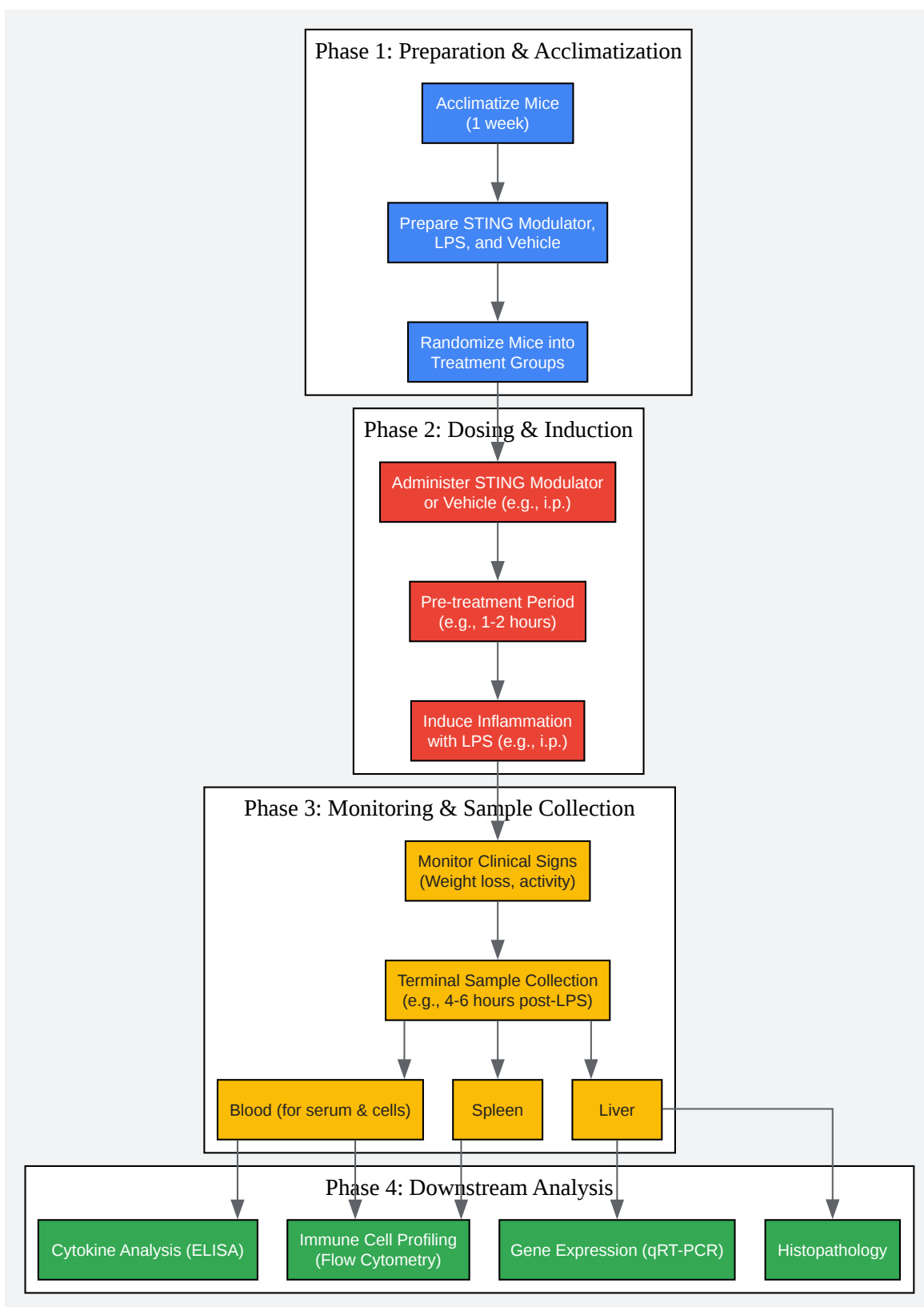
phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN- α/β).^[10] STING activation also leads to the activation of the NF- κ B pathway, resulting in the production of various pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .^[6]^[11]

Principle of the Assay

This protocol describes the use of a STING modulator in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. By administering a STING modulator prior to or concurrently with the LPS challenge, researchers can evaluate the modulator's ability to either enhance (agonist) or suppress (inhibitor) the subsequent inflammatory cascade. Key endpoints for assessing the modulator's efficacy include measuring systemic cytokine levels, quantifying immune cell populations in relevant tissues (e.g., spleen, blood), and evaluating clinical signs of inflammation.

STING Signaling Pathway Diagram





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